molecular formula C₁₆H₁₅D₅BrNO B1158645 5-Hydroxy Bromantane-d5

5-Hydroxy Bromantane-d5

Cat. No.: B1158645
M. Wt: 327.27
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Bromantane-d5 is a deuterium-labeled analog of Bromantane, specifically designed for use as an internal standard in advanced analytical techniques. This stable isotope-labeled compound is essential for improving the accuracy and reliability of mass spectrometry (LC-MS) and liquid chromatography analyses, enabling the precise quantification of Bromantane and its metabolites in complex biological matrices. The primary research value of this compound lies in the field of analytical and pharmacokinetic research. It is ideally suited for therapeutic drug monitoring, detailed metabolic research, and pharmacokinetic studies, where it corrects for variability in sample preparation and ionization efficiency, thereby ensuring data integrity. The parent drug, Bromantane, is an atypical stimulant and anxiolytic of the adamantane family that is medically approved for the treatment of asthenia. Its unique mechanism of action is distinct from typical stimulants, as it is believed to act primarily as a dopamine synthesis enhancer by upregulating the expression of key enzymes like tyrosine hydroxylase in the brain, rather than functioning as a direct monoamine reuptake inhibitor. This product, this compound with a molecular formula of C16H15D5BrNO and a molecular weight of 327.27 g/mol, is supplied for Research Use Only. It is strictly intended for laboratory analysis and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₆H₁₅D₅BrNO

Molecular Weight

327.27

Synonyms

4-[(4-Bromophenyl-d5)amino]tricyclo[3.3.1.13,7]decan-1-ol; 

Origin of Product

United States

Isotopic Labeling and the Academic Utility of 5 Hydroxy Bromantane D5

Fundamental Principles of Deuterium (B1214612) Labeling in Chemical and Biological Research

Isotopic labeling is a technique that substitutes one or more atoms in a molecule with an isotope of the same element. creative-proteomics.com Isotopes are variants of an element that share the same number of protons but have a different number of neutrons, resulting in a different atomic mass. musechem.com This process yields labeled compounds that are chemically and biologically similar to their unlabeled counterparts but possess distinct nuclear properties that allow them to be tracked and detected. creative-proteomics.com

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. creative-proteomics.comnih.gov Its use is foundational in a wide range of scientific applications for several key reasons:

Tracing and Detection : Deuterium's greater mass compared to protium (B1232500) (¹H) allows deuterated compounds to be distinguished from their non-labeled analogues by mass-sensitive analytical instruments, such as a mass spectrometer. musechem.comscielo.org.mx This enables researchers to trace the fate of molecules in complex biological systems, including their absorption, distribution, metabolism, and excretion. clearsynth.com

Kinetic Isotope Effect (KIE) : The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. uva.es This difference in bond strength leads to a phenomenon known as the kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. musechem.comscielo.org.mxchem-station.com This effect is a powerful tool for studying reaction mechanisms and can enhance a drug's metabolic stability by slowing its breakdown. musechem.comchem-station.com

Safety and Accessibility : As a stable isotope, deuterium is non-radioactive, making it safe for a wide variety of experimental conditions. creative-proteomics.com Furthermore, deuterium oxide (D₂O), or heavy water, is an inexpensive and readily available source of deuterium, making labeling processes cost-effective. nih.govnih.govresearchgate.net

Deuterium labeling is widely employed in "omics" research, including proteomics and metabolomics, to determine metabolic flux and the turnover rates of biomolecules like proteins, lipids, and carbohydrates. nih.govresearchgate.net

Strategic Synthesis of Deuterated Analogues for Mechanistic and Metabolic Studies

The creation of deuterated compounds is a deliberate process designed to place isotopic labels at specific, strategic positions within a molecule. The synthesis strategy depends on the target molecule and the research question being addressed. Common methods include:

Hydrogen-Deuterium (H/D) Exchange : In this method, C-H bonds are converted to C-D bonds by exposing the compound to a deuterium source, often D₂O, in the presence of a catalyst. chem-station.com For example, fluoroarenes can be selectively deuterated using common deuterated solvents and a base, avoiding the need for transition metal catalysts. uva.es

Reduction with Deuterated Reagents : Functional groups can be reduced using deuterated reagents, although the cost and flammability of these reagents can be a disadvantage. scielo.org.mx

Use of Labeled Precursors : A common and effective strategy involves using a labeled building block in a multi-step synthesis. nih.govd-nb.info For instance, the synthesis of deuterated curcumin (B1669340) has been achieved using deuterated vanillin (B372448) as a precursor, allowing for the introduction of a stable isotopic label in a specific location. nih.gov

The synthesis of compounds like 5-Hydroxy Bromantane-d5 likely involves the catalytic deuteration of a precursor. For the closely related analogue 6-Hydroxy Bromantane-d5, the synthesis can involve using deuterium gas (D₂) and a palladium-on-carbon catalyst to selectively replace hydrogen atoms on the para-bromophenyl group of the molecule. vulcanchem.com Such synthetic routes ensure high isotopic enrichment, which is critical for their use as analytical standards. vulcanchem.com These deuterated analogues are invaluable for providing insights into reaction mechanisms and for tracking metabolic pathways in vivo. clearsynth.comd-nb.info

Role of this compound as a Reference Standard in Quantitative Analytical Workflows

In quantitative analysis, particularly in complex biological matrices like plasma or urine, accuracy and precision are paramount. clearsynth.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive, but results can be affected by sample preparation variability and matrix effects, where other compounds in the sample interfere with the ionization of the target analyte. lcms.czscioninstruments.com

To correct for these variations, an internal standard is added to every sample, including calibrators and quality controls, at a known concentration. lcms.cz A stable isotope-labeled (SIL) version of the analyte is considered the ideal internal standard. scioninstruments.comscispace.com this compound serves this exact purpose for the quantification of its non-labeled counterpart, 5-Hydroxy Bromantane (B128648).

The advantages of using a deuterated internal standard like this compound include:

Correction for Matrix Effects : The SIL standard is chemically and physically almost identical to the analyte. scioninstruments.com Therefore, it experiences the same variations during sample extraction, cleanup, and, most importantly, the same ionization suppression or enhancement in the mass spectrometer's ion source. clearsynth.comscioninstruments.com

Improved Accuracy and Precision : By comparing the instrument response of the analyte to the response of the known quantity of the internal standard (the area ratio), variations are cancelled out, leading to highly accurate and reproducible quantification. clearsynth.comlcms.cz

Method Robustness : The use of a SIL internal standard ensures that the analytical method is robust and reliable, which is essential for method validation in fields like pharmaceutical research and doping control. clearsynth.comnih.gov

The five deuterium atoms in this compound give it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing the mass spectrometer to measure both compounds simultaneously without interference, while ensuring they behave nearly identically during the analytical process. scioninstruments.com

Data Tables

Table 1: Chemical Properties of this compound Interactive data table

Property Value Source(s)
Molecular Formula C₁₆H₁₅D₅BrNO pharmaffiliates.comscbt.com
Molecular Weight 327.27 pharmaffiliates.comscbt.com
Alternate Name 4-[(4-Bromophenyl-d5)amino]tricyclo[3.3.1.13,7]decan-1-ol scbt.com

| CAS Number (Unlabeled) | 560070-28-2 | scbt.comtlcstandards.com |

Table 2: Comparison of Analyte and Deuterated Internal Standard in LC-MS/MS Interactive data table

Feature Unlabeled Analyte (e.g., 5-Hydroxy Bromantane) Deuterated Internal Standard (this compound) Rationale Source(s)
Chemical Structure Identical carbon skeleton and functional groups Identical carbon skeleton and functional groups Ensures co-elution from LC and similar behavior during extraction and ionization. scioninstruments.comscispace.com
Mass-to-Charge (m/z) Lower mass Higher mass (by 5 Daltons) Allows for simultaneous but distinct detection by the mass spectrometer. scioninstruments.com
Ionization Efficiency Variable due to matrix effects Experiences identical variability The ratio of analyte to standard remains constant, correcting for suppression or enhancement. clearsynth.comlcms.cz

| Retention Time | Nearly Identical | Nearly Identical | Confirms that both compounds experience the same analytical conditions. | scispace.com |

Elucidation of Bromantane Metabolic Pathways Leading to 5 Hydroxy Bromantane

Enzymatic Biotransformation Mechanisms Implicated in Hydroxylation Reactions

Hydroxylation is a phase I metabolic reaction catalyzed by a superfamily of enzymes. In the case of Bromantane (B128648), this reaction introduces a hydroxyl (-OH) group onto the adamantane (B196018) structure, increasing its polarity and water solubility, which facilitates excretion. The adamantane moiety of Bromantane presents multiple sites for potential hydroxylation, including both tertiary (bridgehead) and secondary carbon atoms.

Studies have shown that Bromantane is metabolized into several monohydroxylated derivatives. dshs-koeln.de The main metabolite is widely reported as 6-hydroxybromantane, which involves the hydroxylation of a secondary carbon atom on the adamantane ring. wikipedia.org However, other hydroxylated isomers, including those at tertiary positions like the C-5 position, have also been considered. An excretion study identified four different single hydroxy metabolites (M1, M2, M3, M4). dshs-koeln.de Mass spectrometry analysis suggested that the main metabolites, M1 and M3, are secondary hydroxy-metabolites, while M2 and M4 are tertiary. dshs-koeln.de The formation of 5-Hydroxy Bromantane would represent hydroxylation at a tertiary carbon. The specific enzymes responsible for this transformation are key to understanding the metabolic profile of Bromantane.

The introduction of deuterium (B1214612) atoms in 5-Hydroxy Bromantane-d5 serves a specific analytical purpose. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, an effect known as the deuterium kinetic isotope effect (DKIE). vulcanchem.com This property makes deuterated standards like this compound invaluable as internal standards in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they can be used to accurately measure the concentration of the non-deuterated metabolite in biological samples. vulcanchem.com

Investigation of Cytochrome P450 Isoforms and Other Enzymes in Bromantane Metabolism (In Vitro and In Silico Approaches)

The primary family of enzymes responsible for the phase I metabolism of many xenobiotics, including the hydroxylation of Bromantane, is the Cytochrome P450 (CYP) superfamily. vulcanchem.comdovepress.com These heme-containing monooxygenases are primarily located in the liver. mdpi.com Bromantane itself has been found to stimulate the synthesis of cytochrome P-450, which may enhance its own metabolism and that of other substances. biomolther.orgnih.gov

In vitro studies using human liver microsomes are a standard method to investigate which specific CYP isoforms are involved in a drug's metabolism. These experiments involve incubating the compound with microsomes and a panel of selective chemical inhibitors for different CYP isoforms (e.g., furafylline (B147604) for CYP1A2, diethyldithiocarbamate (B1195824) for CYP2E1). nih.gov Another approach is to use recombinant human CYP enzymes expressed in cell lines to directly test the metabolic capability of each individual isoform. dshs-koeln.de While specific studies detailing the exact CYP isoforms responsible for producing 5-Hydroxy Bromantane are not widely published, it is known that CYP enzymes are central to forming the major metabolite, 6-Hydroxy Bromantane. vulcanchem.com The metabolism of xenobiotics is often handled by a few key isoforms with broad substrate specificities, primarily CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. dovepress.com

In silico approaches, which use computational models, complement experimental data. These methods can predict which CYP isoforms are likely to metabolize a given compound based on its chemical structure. nih.gov Such models are trained on large datasets of known CYP substrates and their metabolic profiles.

Table 1: Common In Vitro and In Silico Methods for Enzyme Investigation

Method TypeApproachDescriptionKey Application for Bromantane Metabolism
In Vitro Human Liver Microsomes (HLM)Incubation of Bromantane with HLM and analysis of metabolite formation. Often used with isoform-selective chemical inhibitors.To identify the primary CYP isoforms involved in hydroxylation.
In Vitro Recombinant CYP EnzymesIncubation of Bromantane with individual, purified CYP enzymes expressed in a cellular system.To confirm the specific contribution of each CYP isoform to the formation of 5-Hydroxy Bromantane and other metabolites.
In Silico Substrate Specificity ModelingUsing computational models to predict if Bromantane is a likely substrate for various CYP isoforms based on its structure.To screen for potential metabolizing enzymes and guide further in vitro experiments.
In Silico Docking SimulationsModeling the interaction between the Bromantane molecule and the active site of different CYP enzymes.To visualize the binding orientation and predict the most likely sites of metabolism (e.g., C-5 vs. C-6 position).

Theoretical Frameworks for Predicting Xenobiotic Metabolic Fate

Predicting the metabolic fate of xenobiotics like Bromantane is a crucial aspect of drug development and toxicology. Over the years, several theoretical and computational frameworks have been developed to forecast how a chemical will be biotransformed in the body. researchgate.net These in silico techniques are valuable for prioritizing compounds, identifying potential metabolites for further testing, and reducing reliance on animal studies. researchgate.netfrontiersin.org

These predictive models can generally be categorized into two main types:

Ligand-Based Methods: These approaches use the chemical structures of known metabolized and non-metabolized compounds to build predictive models. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prime example. QSARs for metabolism identify molecular descriptors (e.g., lipophilicity, electronic properties) that correlate with a compound's likelihood of being a substrate for a particular enzyme or being metabolized at a specific atomic site (Site of Metabolism, or SOM). mdpi.com

Structure-Based Methods: These methods focus on the three-dimensional structure of the metabolizing enzyme itself, such as a CYP isoform. nih.gov Molecular docking simulations, for instance, attempt to fit the xenobiotic molecule into the enzyme's active site to predict binding affinity and the proximity of specific atoms to the enzyme's catalytic center, thereby predicting the likely SOM. nih.gov

Several expert systems and software tools have been developed that incorporate these theoretical frameworks to predict metabolic pathways and resulting products.

Table 2: Examples of In Silico Tools for Metabolism Prediction

Tool/FrameworkApproachFunctionRelevance to Bromantane
QSAR Models Ligand-BasedPredicts the likelihood of a chemical being metabolized based on its structural and physicochemical properties. mdpi.comCould be used to estimate the probability of Bromantane undergoing hydroxylation by specific CYP enzymes.
MetaPrint2D/METEOR Knowledge-Based (Rule-Based)Uses a database of known metabolic transformations to predict metabolites by identifying recognizable structural motifs in the query molecule. researchgate.netCan predict the formation of 5-Hydroxy Bromantane if similar adamantane hydroxylation rules exist in its database.
BioTransformer HybridCombines knowledge-based rules with machine learning to predict metabolic transformations from various sources, including human CYP and phase II enzymes. acs.orgOffers a comprehensive prediction of potential phase I (hydroxylation) and phase II metabolites of Bromantane.
GLORYx/FAME 3 Machine LearningUses machine learning models trained on large datasets to predict the site of metabolism (SoM) for phase I and phase II reactions. acs.orgCan predict the most probable carbon atoms on the Bromantane molecule to undergo hydroxylation.

These theoretical frameworks are powerful but have limitations, as they can sometimes over-predict the number of metabolites that actually occur. frontiersin.org Therefore, their predictions are best used as hypotheses to be confirmed by experimental in vitro or in vivo data.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Hydroxy Bromantane D5

Chromatographic Separation Techniques for Bromantane (B128648) Metabolites

Chromatography is the cornerstone for separating bromantane and its hydroxylated metabolites from endogenous components in biological samples. Both liquid chromatography (LC) and gas chromatography (GC) have been successfully applied, often coupled with mass spectrometry (MS) for sensitive detection and identification. hilarispublisher.comdshs-koeln.de

The choice of chromatographic system and conditions is critical for achieving optimal separation. In reversed-phase liquid chromatography, the composition of the solvent used to reconstitute the dried sample extract significantly impacts peak shape and signal intensity, particularly for less polar compounds like bromantane. scielo.brscielo.br Studies have evaluated various ratios of water and acetonitrile (B52724) (ACN) to achieve sharp, Gaussian-like peaks without distortion. scielo.brresearchgate.net An 85:15% (v/v) water:ACN solution, for instance, has been shown to provide a good balance between the solubilization of hydrophobic analytes like bromantane and compatibility with the initial mobile phase, ensuring high signal intensity and good peak shape. scielo.br For more complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolving power, improving specificity by separating target analytes from matrix interferences. scielo.br

LC-MS is a primary technique for the analysis of bromantane and its metabolites due to its high sensitivity, selectivity, and speed. hilarispublisher.com Method development focuses on optimizing chromatographic separation, ionization efficiency, and mass spectrometric detection.

A rapid and sensitive high-performance liquid chromatographic–tandem mass spectrometric (LC-MS/MS) method has been developed for the quantification of bromantane in human plasma. hilarispublisher.com This method utilizes solid-phase extraction for sample cleanup, followed by separation on a C18 column. hilarispublisher.com Atmospheric pressure chemical ionization (APCI) has been shown to be effective for this class of compounds, operating in a positive ion mode. hilarispublisher.com The use of a deuterated internal standard, such as 5-Hydroxy Bromantane-d5, is critical in such assays to correct for matrix effects and ensure accurate quantification. aptochem.comclearsynth.com

Below are tables detailing typical parameters for LC-MS methods used in the analysis of bromantane.

Table 1: LC-MS/MS Method Parameters for Bromantane Analysis in Plasma

Parameter Specification
Instrument Agilent 1100 Series HPLC with Agilent G1946D MS
Column Zorbax SB-C18 (3.5 μm, 100 mm × 4.6 mm)
Mobile Phase Methanol–0.2% Formic Acid (95:5, v/v)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)
Detection Mode Positive Multi-Reaction-Monitoring-Mode (+MRM)
MRM Transition Bromantane: 308.1 → 135.2 m/z
Retention Time 3.2 min (Bromantane)

Data sourced from Miroshnichenko et al. (2013). hilarispublisher.com

For untargeted metabolomics and high-resolution analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often employed. scielo.br

Table 2: UHPLC-HRMS Gradient Elution Program for Metabolite Profiling

Time (min) % Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid)
0.0 - 1.0 5%
1.0 - 9.0 5% to 60%
9.0 - 13.0 60% to 95%
13.0 - 16.0 95% (column wash)
16.1 - 20.0 5% (column equilibration)

Data sourced from a study on untargeted LC-MS analysis of urine. scielo.br

GC-MS is a powerful technique for the analysis of bromantane metabolites, which are typically derivatized to increase their volatility and improve chromatographic performance. dshs-koeln.dedshs-koeln.de A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. dshs-koeln.de

Studies using GC-MS have successfully identified multiple hydroxylated metabolites of bromantane in urine samples. dshs-koeln.dedshs-koeln.de Following sample preparation that often includes enzymatic hydrolysis, extraction, and derivatization, the samples are injected into the GC-MS system. dshs-koeln.de The resulting mass spectra show characteristic fragmentation patterns and isotopic signatures from the bromine atom, aiding in identification. For example, fragments containing the bromine atom exhibit a distinctive isotopic pattern (m/z and m/z+2). dshs-koeln.de GC-MS analysis has led to the detection of at least four to five different monohydroxybromantane isomers in urine. dshs-koeln.dedshs-koeln.de

Table 3: GC-MS Method Parameters for Bromantane Metabolite Analysis in Urine

Parameter Specification
Instrument HP 6890 GC connected to a 5973 MSD
Column HP-1 (17m, 0.2 mm I.D., 0.33 µm film thickness)
Injector Split mode (1:5), 280°C
Carrier Gas Helium
Oven Program 180°C initial, 3.3°C/min to 231°C, then 30°C/min to 310°C (hold 2 min)
Derivatization MSTFA/NH₄I/ethanethiol

Data sourced from Yin et al. (1999) and Nielen et al. dshs-koeln.dedshs-koeln.de

The analysis of the mass spectra of TMS-derivatized hydroxy-metabolites allows for differentiation between isomers based on their fragmentation patterns, which can suggest the position of the hydroxyl group on the adamantane (B196018) structure. dshs-koeln.de

Table 4: Monohydroxy-Bromantane Metabolites Identified by GC-MS

Metabolite Retention Time (min) Key Diagnostic Ions (TMS-derivative)
Monohydroxybromantane 1 (M1) 18.0 m/z 393 (M+)
Monohydroxybromantane 2 (M2) - m/z 393 (M+)
Monohydroxybromantane 3 (M3) - m/z 393 (M+)
Monohydroxybromantane 4 (M4) - m/z 393 (M+)
Monohydroxybromantane (1-I) 10.49 m/z 393/395, 223, 133, 91, 73
Monohydroxybromantane (1-II) 11.01 m/z 393/395, 223, 133, 91, 73
Monohydroxybromantane (1-III) 11.66 m/z 393/395, 223, 133, 91, 73
Monohydroxybromantane (1-IV) 12.44 m/z 393/395, 223, 133, 91, 73
Monohydroxybromantane (1-V) 12.60 m/z 393/395, 223, 133, 91, 73

Data sourced from Nielen et al. and Yin et al. (1999). dshs-koeln.dedshs-koeln.de

High-Resolution Mass Spectrometry (HRMS) for Definitive Metabolite Identification

High-resolution mass spectrometry (HRMS) is indispensable for the definitive identification of drug metabolites. nih.gov Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of parent ions and their fragments, which is crucial for structure elucidation. nih.gov Modern HRMS instruments offer improved accuracy, resolution, and sensitivity, facilitating the detection of low-level metabolites in complex biological matrices. nih.gov

In the context of bromantane metabolism, LC-HRMS can distinguish between various hydroxylated and other metabolites by providing their exact molecular formulas. scielo.brnih.gov Data processing techniques such as mass defect filtering can be employed to selectively find drug-related compounds from the vast amount of data generated in an HRMS analysis. nih.gov For deuterated standards like this compound, HRMS is used to verify the successful incorporation of deuterium (B1214612) atoms by observing the characteristic mass shift in the molecular ion cluster.

Advanced Sample Preparation Strategies for Complex Biological Matrices in Analytical Research

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, aiming to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. hilarispublisher.comresearchgate.net For the analysis of bromantane and its metabolites in biological fluids like plasma and urine, the most common techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). hilarispublisher.comdshs-koeln.deresearchgate.net

SPE is often preferred as it can provide cleaner extracts, offer better reproducibility, and be readily automated, especially in a 96-well plate format for high-throughput analysis. hilarispublisher.comresearchgate.net LLE remains a valuable and widely used technique, with modern protocols sometimes employing multiple steps to broaden the coverage of extracted metabolites. dshs-koeln.denih.gov

Solid-phase extraction protocols are tailored based on the analyte's properties and the sample matrix. For bromantane and its metabolites, which are moderately hydrophobic, reversed-phase (e.g., C18) or polymeric sorbents are commonly used. hilarispublisher.comdshs-koeln.de

A typical SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with an appropriate organic solvent. hilarispublisher.com For plasma samples, a protocol using a polymeric reversed-phase (RP) cartridge has been shown to be effective for extracting bromantane. hilarispublisher.com For urine, SPE is often the initial clean-up step, followed by further purification. dshs-koeln.de

Table 5: SPE Protocol for Bromantane Extraction from Human Plasma

Step Procedure
Cartridge Type SOLA RP Extraction Cartridge
Conditioning 1. 500 µL of ethanol2. 500 µL of water
Sample Loading 500 µL of plasma sample (diluted 1:1 with water)
Washing 500 µL of 5% ethanol (B145695) in water
Elution Ethanol

Data sourced from Miroshnichenko et al. (2013). hilarispublisher.com

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For bromantane metabolites in urine, an LLE step using a solvent like diethyl ether is often performed after initial clean-up and enzymatic hydrolysis to cleave glucuronide conjugates. dshs-koeln.de The pH of the aqueous phase is adjusted to an alkaline state to ensure the analytes are in their neutral, more organic-soluble form. dshs-koeln.de

More advanced LLE strategies may use a two-step process to achieve broader metabolome coverage. nih.gov For example, an initial extraction with a dichloromethane-methanol mixture followed by a subsequent extraction of the remaining aqueous layer with a methanol-water mixture can capture a wider range of metabolites with varying polarities. nih.gov This approach has been shown to improve metabolite coverage significantly in untargeted metabolomics studies of serum. nih.gov

Method Validation Frameworks for this compound Assays in Research

The validation of bioanalytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data derived from biological matrices. For the quantification of 5-Hydroxy Bromantane, its deuterated analog, this compound, is employed as an internal standard (IS) to correct for variability in sample processing and instrumental analysis. The validation framework for such assays is guided by international regulatory standards and encompasses several key parameters.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components. In the context of 5-Hydroxy Bromantane analysis, selectivity is demonstrated by ensuring that no significant interfering peaks are observed at the retention time of the analyte and its internal standard, this compound.

Research Findings: To assess specificity, a minimum of six different blank biological matrix lots (e.g., human plasma) are processed and analyzed. The response of any interfering components at the retention time of 5-Hydroxy Bromantane should not exceed 20% of the lower limit of quantification (LLOQ), and the response at the retention time of the internal standard, this compound, should not exceed 5% of its response in the LLOQ sample. Chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offer high selectivity due to the unique retention times and specific mass transitions (parent ion to product ion) for both the analyte and the deuterated internal standard. hilarispublisher.comnih.gov

Table 1: Representative Data for Specificity Assessment of a 5-Hydroxy Bromantane Assay

Matrix Lot Interference at Analyte Retention Time (% of LLOQ) Interference at IS Retention Time (% of IS Response) Pass/Fail
1 < 5% < 1% Pass
2 < 5% < 1% Pass
3 < 5% < 1% Pass
4 < 5% < 1% Pass
5 < 5% < 1% Pass

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. A calibration curve is established by analyzing a series of calibration standards prepared by spiking known concentrations of 5-Hydroxy Bromantane into a blank biological matrix. The response ratio (analyte peak area / internal standard peak area) is then plotted against the nominal concentration.

Research Findings: For bioanalytical methods, the calibration curve is typically fitted with a linear, weighted (1/x² or 1/y²) least-squares regression model. hilarispublisher.com The range of the curve should encompass the expected concentrations in study samples, with a defined LLOQ and an upper limit of quantification (ULOQ). The correlation coefficient (r²) is generally expected to be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). hilarispublisher.com

Table 2: Example of a Calibration Curve for 5-Hydroxy Bromantane in Human Plasma

Nominal Conc. (ng/mL) Response Ratio (Analyte/IS) Back-Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.012 0.95 95.0
2.5 0.031 2.58 103.2
10.0 0.125 10.4 104.0
50.0 0.618 49.4 98.8
200.0 2.485 198.8 99.4
400.0 5.012 401.0 100.3
500.0 (ULOQ) 6.225 498.0 99.6

Calibration Model: Linear, Weighted (1/x²), r² = 0.998

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range, in multiple replicates, and on different days (inter-day) and within the same day (intra-day).

Research Findings: For a method to be considered accurate and precise, the mean accuracy should be within ±15% of the nominal concentrations (±20% for LLOQ), and the coefficient of variation (CV), which represents precision, should not exceed 15% (20% for LLOQ). hilarispublisher.com The use of a deuterated internal standard like this compound is crucial for achieving high levels of accuracy and precision by compensating for variations during sample preparation and injection. vulcanchem.com

Table 3: Intra-day and Inter-day Accuracy and Precision for 5-Hydroxy Bromantane Quantification

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Inter-day Accuracy (%) Inter-day Precision (CV%)
LLOQ 1.0 105.2 8.5 108.1 11.2
Low 3.0 98.7 6.2 101.5 7.8
Medium 150.0 102.4 4.1 103.0 5.5

The matrix effect is the alteration of ionization efficiency of the analyte and internal standard by co-eluting endogenous components of the biological matrix. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the assay. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to mitigate matrix effects, as it co-elutes with the analyte and experiences similar ionization effects. vulcanchem.com

Research Findings: Matrix effects are evaluated by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and its variability across different lots of the biological matrix is assessed. The CV of the IS-normalized MF across different lots should not exceed 15%. For Bromantane, studies have shown that with appropriate chromatographic separation and the use of an internal standard, matrix effects can be negligible. hilarispublisher.com

Table 4: Representative Matrix Effect Assessment for 5-Hydroxy Bromantane

Matrix Lot Analyte Peak Area (Post-Spike) Analyte Peak Area (Neat Solution) IS-Normalized Matrix Factor
1 48,500 50,100 0.98
2 49,200 50,100 1.01
3 47,800 50,100 0.97
4 51,000 50,100 1.03
5 48,900 50,100 1.00
6 49,500 50,100 1.02
Mean - - 1.00

| CV (%) | - | - | 2.4% |

Application of 5 Hydroxy Bromantane D5 in Forensic Science Methodological Research

Methodological Approaches for the Detection of Bromantane (B128648) Metabolites in Forensic Samples

The detection of bromantane and its metabolites in forensic samples, such as urine and blood, relies on advanced analytical techniques, primarily chromatography coupled with mass spectrometry. scribd.comresearchgate.net Methodological approaches are designed to isolate, identify, and accurately measure these compounds, often at very low concentrations. nih.gov

Stable isotope-labeled internal standards, like 5-Hydroxy Bromantane-d5, are integral to these methods. chromatographyonline.com In quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known quantity before processing. nih.govoup.com Because this compound is chemically almost identical to the non-deuterated 5-Hydroxy Bromantane metabolite, it behaves similarly during extraction, derivatization, and chromatographic separation. vulcanchem.com However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the target analyte by the mass spectrometer. chromatographyonline.com

This co-elution and differential detection enable the internal standard to compensate for variations in the analytical process, such as analyte loss during sample preparation or fluctuations in instrument response (ion suppression or enhancement). nih.govnih.gov The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, leading to more accurate and precise results. nih.gov Research has shown that for bromantane, LC-MS/MS methods provide high sensitivity and specificity, with limits of quantification as low as 1 ng/mL in plasma. scribd.comhilarispublisher.com The use of a deuterated metabolite standard like this compound is crucial for validating such sensitive methods.

An excretion study identified several hydroxylated metabolites of bromantane, with the main metabolite being detected up to 30 hours after administration. dshs-koeln.de The analytical process for these metabolites often involves solid-phase extraction (SPE) for sample clean-up, enzymatic hydrolysis to free conjugated metabolites, and derivatization to improve chromatographic properties, followed by GC-MS or LC-MS/MS analysis. dshs-koeln.de

Table 1: Key Methodological Steps in Bromantane Metabolite Analysis

Step Description Purpose Reference
Sample Collection Urine or blood samples are collected from the subject. To obtain a biological matrix containing potential biomarkers. dshs-koeln.de
Internal Standard Spiking A known amount of this compound is added to the sample. To enable accurate quantification by correcting for procedural variations. chromatographyonline.comnih.gov
Sample Preparation Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used. To isolate analytes from interfering matrix components. dshs-koeln.describd.com
Enzymatic Hydrolysis β-glucuronidase is used to cleave glucuronide conjugates. To measure the total concentration of the metabolite (free and conjugated). dshs-koeln.de
Derivatization Analytes are chemically modified (e.g., to form TMS-derivatives). To increase volatility and thermal stability for GC-MS analysis. dshs-koeln.de
Instrumental Analysis The prepared sample is analyzed by LC-MS/MS or GC-MS. To separate, detect, and quantify the target metabolites and the internal standard. dshs-koeln.describd.comhilarispublisher.com

| Data Analysis | The concentration is calculated based on the analyte-to-internal standard signal ratio. | To determine the final quantitative result. | nih.gov |

Challenges in Metabolite Identification within Forensic Toxicology Research

Forensic toxicology faces persistent challenges, including the continuous emergence of NPS, the complexity of biological matrices, and the need to identify metabolites that are often present at trace levels. researchgate.netnih.govijirt.org Identifying and quantifying metabolites of drugs like bromantane is complicated by several factors.

One major challenge is the inherent variability of biological samples, which can lead to "matrix effects" in LC-MS analysis. chromatographyonline.com Components of the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte, either suppressing or enhancing its signal and leading to inaccurate quantification. chromatographyonline.comnih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for these matrix effects. chromatographyonline.comnih.gov Because this compound has nearly identical physicochemical properties to the actual metabolite, it experiences the same matrix effects, allowing for reliable correction. vulcanchem.com

Another challenge is the structural elucidation of novel metabolites. When a new drug appears, its metabolic pathways are often unknown. researchgate.net Initial identification of metabolites, such as the various hydroxylated forms of bromantane, requires sophisticated techniques and comparison with reference standards. dshs-koeln.de Synthesizing these metabolite standards, including their deuterated versions like this compound, is essential for confirming their identity and developing validated quantitative assays. oup.com

Furthermore, the low concentrations of metabolites in biological fluids necessitate highly sensitive analytical methods. nih.gov Achieving low limits of detection and quantification requires minimizing background noise and maximizing signal response. chromatographyonline.com Cross-contribution, where isotopic ions from the analyte interfere with the signal of the deuterated internal standard (or vice-versa), can compromise accuracy, especially at high analyte concentrations. nih.govoup.com Careful selection of precursor and product ions for monitoring in MS/MS analysis and ensuring high isotopic purity of the standard are critical to mitigate this issue. oup.com

Development of Robust Analytical Strategies for Bromantane Biomarkers in Forensic Contexts

Developing a robust analytical strategy for a biomarker like 5-hydroxy bromantane is a multi-faceted process aimed at ensuring the method is reliable, accurate, and fit for its intended forensic purpose. nih.govcatapult.org.uk The goal is to create a validated procedure that can be implemented in routine casework for the unambiguous identification and accurate quantification of bromantane exposure. umw.edu.pl

The foundation of a robust strategy is the use of the most appropriate analytical technology, which for complex forensic applications is increasingly LC-MS/MS. umw.edu.plnih.gov This technique offers superior selectivity and sensitivity compared to older methods. ijirt.org The development process involves optimizing every step, from sample preparation to data acquisition.

A critical component of this strategy is the use of a suitable internal standard. oup.com Forensic toxicology guidelines widely recommend using deuterated analogues of the analyte wherever possible. oup.com this compound serves as the ideal internal standard for the quantification of its corresponding metabolite. Its use allows the establishment of rugged and reliable methods that are less susceptible to variations in experimental conditions. nih.govnih.gov

Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended use. This involves assessing several key parameters, as detailed in the table below.

Table 2: Validation Parameters for a Robust Biomarker Assay

Parameter Description Role of this compound Reference
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Helps confirm that the detected signal corresponds only to the target metabolite by providing a specific mass-shifted signal for comparison. scribd.comhilarispublisher.com
Linearity & Range The concentration range over which the method provides results with acceptable accuracy and precision. Ensures a consistent analyte/internal standard ratio across the calibration range. scribd.comnih.gov
Accuracy The closeness of the measured value to the true value. Crucial for correcting analyte loss and matrix effects, thereby improving the accuracy of the final result. nih.govnih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Minimizes the impact of random variations in the analytical process, leading to better precision (lower CV%). scribd.comhilarispublisher.com
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. A stable and consistent internal standard signal helps in reliably measuring low-level analyte signals. scribd.comchromatographyonline.com
Matrix Effect The influence of co-eluting, non-analyte substances on the ionization of the target analyte. As a stable isotope-labeled standard, it co-elutes and experiences the same ionization suppression/enhancement, allowing for effective normalization. chromatographyonline.comnih.gov

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Used as a reference to assess the stability of the native metabolite during sample storage and processing. | scribd.com |

By incorporating this compound into the analytical workflow, forensic laboratories can develop and validate robust, high-quality quantitative methods for detecting bromantane use, meeting the stringent requirements of the forensic and legal systems. umw.edu.ploup.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Bromantane
5-Hydroxy Bromantane
6-Hydroxy Bromantane-d5
1-adamantol

Computational and Theoretical Modeling in Bromantane Metabolite Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions in Metabolism

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a bromantane (B128648) metabolite, and a macromolecular target, typically a metabolic enzyme. nih.govresearchgate.net These methods are crucial for elucidating the structural basis of metabolism. The primary enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP) superfamily. mdpi.comjyu.fi

The process begins with the three-dimensional structures of the ligand (5-Hydroxy Bromantane-d5) and the target enzyme, often a specific CYP isoform like CYP3A4, which is known for its broad substrate capacity. mdpi.com Molecular docking algorithms then explore various possible binding orientations and conformations of the ligand within the enzyme's active site, calculating a binding affinity or "docking score" for each pose. researchgate.net This score estimates the strength of the enzyme-substrate interaction.

Following docking, MD simulations can be employed to observe the dynamic behavior of the enzyme-ligand complex over time. These simulations provide a more realistic representation of the physiological environment, showing how the protein and ligand adjust their conformations to achieve a stable interaction. nih.gov Analysis of these simulations can reveal key amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the proximity of the substrate's metabolically labile sites to the enzyme's catalytic center (the heme group in CYPs). mdpi.comexplorationpub.com For this compound, simulations would focus on how the hydroxylated adamantane (B196018) cage and the deuterated phenyl ring orient within the active site, providing hypotheses about subsequent metabolic steps or the potential for competitive inhibition. explorationpub.com

ParameterDescriptionIllustrative Value for this compoundKey Interacting Residues (Hypothetical)
Binding Energy (kcal/mol) Estimated free energy of binding; a more negative value indicates a stronger interaction.-8.5Arg105, Ser119, Phe304
Inhibition Constant (Ki) (µM) Concentration of inhibitor required to decrease the maximal rate of the reaction by half. A lower Ki indicates a more potent inhibitor.12.5-
Interaction Type The nature of the chemical bonds or forces holding the ligand in the active site.Hydrophobic interactions, Hydrogen bonding-
Distance to Heme Iron (Å) The distance from the potential site of metabolism on the ligand to the catalytic iron atom of the CYP heme group.4.5-

This table presents illustrative data based on typical molecular docking studies of xenobiotics with CYP enzymes. Specific experimental or calculated values for this compound are not publicly available.

Quantum Chemical Calculations for Predicting Metabolic Stability and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic structure, which ultimately governs its chemical reactivity and metabolic stability. scienceopen.comscielo.br These methods can be used to predict which sites on a molecule are most susceptible to metabolic attack, often referred to as "soft spots." jyu.fi This is achieved by calculating properties like bond dissociation energies (BDEs), activation energies for reaction pathways, and the distribution of electron density (e.g., HOMO and LUMO orbitals). scielo.brnih.gov

In the context of this compound, a key application of quantum chemistry is in quantifying the kinetic isotope effect (KIE). The five deuterium (B1214612) atoms on the phenyl group are critical. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. nih.gov For a metabolic reaction to occur, this bond must be broken, a step often catalyzed by CYP enzymes. Quantum chemical calculations can precisely compute the activation energy required to break a C-H bond versus a C-D bond. nih.govrsc.org The higher activation energy for cleaving the C-D bond results in a slower rate of metabolism at that site. This increased metabolic stability is a fundamental principle in the design of deuterated drugs. For this compound, this means that any further metabolism on the phenyl ring would be significantly slowed, potentially altering the metabolite profile or extending the compound's half-life compared to its non-deuterated (protio) counterpart.

ParameterC-H Bond (Protio-form)C-D Bond (Deuterated-form)Implication for this compound
Bond Dissociation Energy (BDE) ~98 kcal/mol~99.5 kcal/molThe C-D bond is stronger and requires more energy to break.
Reaction Activation Energy (Ea) LowerHigherThe energy barrier for metabolism at the deuterated site is higher.
Predicted Metabolic Rate FasterSlowerDeuteration reduces the rate of metabolic cleavage at the labeled positions.

This table contains representative values to illustrate the principles of the kinetic isotope effect. Actual calculated values would depend on the specific molecular environment and computational method used. nih.govnih.gov

Theoretical Pharmacokinetic Modeling Methodologies Utilizing Deuterated Tracers

Theoretical pharmacokinetic modeling, especially physiologically based pharmacokinetic (PBPK) modeling, integrates physiological, biochemical, and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound throughout the human body. nih.govnih.govacs.org These models are powerful tools for predicting a drug's pharmacokinetic profile and potential drug-drug interactions.

Deuterated compounds like this compound play a vital role in developing and validating these models. frontiersin.org One of their primary applications is as stable isotope-labeled (SIL) internal standards for bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com Because a SIL internal standard has nearly identical physicochemical properties to the analyte being measured (the non-deuterated metabolite), it accounts for variability during sample preparation and analysis, enabling highly accurate and precise quantification of the metabolite in biological matrices like plasma or urine. tandfonline.com

This accurate concentration-time data is essential for building robust PBPK models. nih.gov Furthermore, SIL compounds can be used as non-radioactive tracers in human studies. acs.orgfrontiersin.org By administering a microdose of the deuterated tracer alongside the therapeutic dose of the parent drug, researchers can track metabolic pathways and quantify key pharmacokinetic parameters without exposing subjects to radiation. tandfonline.com The data gathered from studies using tracers like this compound allows for the refinement of PBPK models, improving their predictive power for parameters such as clearance, volume of distribution, and bioavailability. nih.govnih.gov

Pharmacokinetic ParameterDescriptionRole of Deuterated Tracer Data
Clearance (CL) The volume of plasma cleared of a drug per unit time.Provides precise concentration data for calculating metabolic clearance rates.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Accurate plasma concentration measurements are fundamental to determining Vd.
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Used in intravenous microtracer studies to determine absolute bioavailability. tandfonline.com
Metabolite Formation Rate The speed at which a metabolite is generated from the parent drug.Allows for direct tracking and quantification of metabolite appearance over time.

Future Directions and Emerging Methodologies in 5 Hydroxy Bromantane D5 Research

Integration of Advanced Omics Technologies in Metabolite Profiling Research

The future of metabolite research lies in the integration of multiple "omics" disciplines to create a holistic view of a compound's interaction with a biological system. For a deuterated metabolite like 5-Hydroxy Bromantane-d5, which serves as a tracer, these technologies can illuminate the broader biochemical impact of its parent compound, Bromantane (B128648).

Metabolomics: High-resolution mass spectrometry (HRMS) coupled with advanced liquid chromatography (LC-MS) is a cornerstone of metabolomics. nih.govnih.gov Future approaches will involve applying untargeted and targeted metabolomics to map the complete metabolic fingerprint following the administration of Bromantane, using this compound as a precise quantitative reference. nih.gov This allows for the discovery of novel, previously uncharacterized metabolites and provides a quantitative profile of all related metabolic products. nih.govarome-science.com Stable isotope tracing, a technique central to the use of deuterated compounds, helps distinguish drug-derived metabolites from the endogenous metabolome. nih.gov

Proteomics: The study of proteins, or proteomics, can reveal which specific enzymes are involved in the biotransformation of Bromantane. mdpi.com By analyzing changes in the expression levels of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, in response to Bromantane exposure, researchers can pinpoint the primary catalysts in its metabolic pathway. nih.govresearchgate.net Quantitative proteomics can provide a comprehensive analysis of the biotransformation characteristics of xenobiotics. plos.org This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Transcriptomics: Transcriptomics examines the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. frontiersin.org This technology can identify which genes encoding metabolic enzymes are upregulated or downregulated upon exposure to Bromantane. drugbank.com This approach offers valuable insights into the mechanisms of drug-induced toxicity and can help build predictive models for adverse drug reactions. nih.gov

The synergistic application of these omics technologies, often referred to as "systems toxicology," generates vast datasets that can be integrated through advanced bioinformatics to construct comprehensive models of metabolic pathways and drug response. nih.gov

Table 1: Hypothetical Multi-Omics Workflow for Bromantane Metabolism Research

Omics DisciplineMethodologyApplication to this compound ResearchExpected Outcome
Metabolomics LC-HRMSQuantification of Bromantane and its metabolites using this compound as an internal standard.Comprehensive map of Bromantane biotransformation and identification of novel metabolites.
Proteomics SWATH-MS / Label-Free QuantificationIdentify and quantify key metabolic enzymes (e.g., CYPs, UGTs) in liver microsomes incubated with Bromantane.Pinpoint specific enzymes responsible for the formation of 5-Hydroxy Bromantane and other metabolites.
Transcriptomics RNA-SeqAnalyze changes in gene expression in liver cells exposed to Bromantane.Understand the regulatory mechanisms and potential for enzyme induction or repression.

Development of Novel Micro-Sampling Techniques for Enhanced Analytical Throughput

A significant trend in pharmacokinetic and toxicokinetic studies is the move towards less invasive and more efficient sample collection methods. tandfonline.comnih.gov Novel micro-sampling techniques are particularly well-suited for studies involving compounds like this compound, as they facilitate frequent sampling, which is essential for building detailed time-course profiles of drug metabolism.

Volumetric Absorptive Microsampling (VAMS): VAMS technology allows for the collection of a precise, fixed volume of blood (typically 10-50 µL) onto an absorbent tip. encyclopedia.pubconsensus.app This method overcomes the hematocrit bias associated with traditional dried blood spot (DBS) cards, leading to greater accuracy and precision in quantitative analysis. consensus.appresearcher.life The use of VAMS could enable at-home sample collection, simplifying clinical trials and longitudinal studies, while providing high-quality samples for the analysis of 5-Hydroxy Bromantane and its parent compound. tandfonline.comnih.gov

Dried Plasma Spots (DPS): Similar to DBS, DPS involves spotting a small volume of plasma onto a collection card. This technique can be advantageous when the drug or metabolite concentration differs significantly between plasma and whole blood. It simplifies sample storage and transport, as samples are dried and can often be shipped at ambient temperature.

The adoption of these techniques significantly enhances analytical throughput by simplifying the pre-analytical workflow. The small sample volume requirement is also a major ethical and practical advantage, especially in pediatric or animal studies. tandfonline.com

Table 2: Comparison of Conventional and Micro-Sampling Techniques

FeatureConventional Venous SamplingVolumetric Absorptive Microsampling (VAMS)
Sample Volume Milliliters (mL)Microliters (µL)
Invasiveness High (venipuncture)Low (finger-prick)
Volume Precision High (pipette-dependent)High (device-inherent)
Hematocrit Bias Not applicable for plasmaMinimized/Eliminated
Storage/Shipping Requires cold chain (-20°C to -80°C)Often ambient temperature (dried)
Self-Sampling NoYes

Expansion of In Vitro Models for Deeper Mechanistic Understanding of Biotransformation

While traditional in vitro models like liver microsomes and 2D cell cultures have been foundational, the future lies in more physiologically relevant systems that better mimic the complexity of human organs. researchgate.netnih.gov These advanced models are crucial for elucidating the intricate mechanisms of biotransformation for which this compound serves as a key analytical tool.

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell culture models, such as spheroids and organoids, offer a significant advantage over conventional 2D monolayers. nih.govmdpi.com These models re-establish cell-to-cell and cell-to-matrix interactions, resulting in cellular physiology and metabolic activities that more closely resemble those of in vivo tissues. researchgate.netyoutube.com Using liver spheroids, for instance, can provide a more accurate prediction of Bromantane's metabolic profile and clearance rates, with this compound enabling precise quantification in these complex systems. nih.gov

Organ-on-a-Chip (OOC) Technology: OOCs, or microphysiological systems (MPS), represent a paradigm shift in in vitro modeling. nih.govthno.org These microfluidic devices contain living cells in continuously perfused microchambers, recreating the structural and functional complexity of human organs like the liver, kidney, and intestine. nih.gov Multi-organ chips can even link different organ models to study the systemic absorption, distribution, metabolism, and excretion (ADME) of a compound. europeanscientist.com Such platforms would allow researchers to investigate the complete metabolic journey of Bromantane in a human-relevant system, tracking the formation of 5-Hydroxy Bromantane and other metabolites across different "organs" in real-time. nih.gov

The use of deuterated standards like this compound within these sophisticated models is essential for generating the high-quality quantitative data needed to validate their performance and bridge the gap between preclinical research and clinical outcomes. nih.govresearchgate.net

Table 3: Overview of Advanced In Vitro Models for Biotransformation Studies

ModelDescriptionAdvantages for Bromantane Research
3D Spheroids/Organoids Self-assembled 3D aggregates of liver cells (e.g., hepatocytes). researchgate.netMore accurately reflects in vivo liver function, metabolic activity, and gene expression. youtube.com
Organ-on-a-Chip (OOC) Microfluidic device culturing cells to mimic organ-level physiology. thno.orgAllows for dynamic studies of metabolism and inter-organ crosstalk. nih.gov Provides human-relevant ADME data. emulatebio.com
Human Liver Microsomes Subcellular fractions containing phase I and II metabolic enzymes.High-throughput screening for identifying primary metabolic pathways.
Recombinant Enzymes Individual, purified drug-metabolizing enzymes (e.g., specific CYPs). bioivt.comPrecisely identifies the contribution of a single enzyme to a specific metabolic reaction. bioivt.com

Q & A

Q. What ethical and data-sharing frameworks apply to studies involving this compound, particularly in open-access repositories?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition. Use de-identification protocols for in vivo data to comply with GDPR and HIPAA. Collaborate with institutional review boards (IRBs) to ensure ethical alignment, especially in dual-use research .

Data Presentation and Reproducibility Guidelines

  • Tables : Include batch-specific purity metrics (e.g., HPLC retention time, % deuterium incorporation) and cytotoxicity IC50 values across cell lines.
  • Figures : Use heatmaps to visualize dose-response relationships or isotopic effects on metabolic stability.
  • References : Prioritize peer-reviewed journals adhering to Beilstein Journal of Organic Chemistry’s experimental reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.